

**RAF265: Mechanisms and Quantitative Profiling**

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus: Raf265**

CAS No.: 927880-90-8

Cat. No.: S730364

[Get Quote](#)

**RAF265** is an orally available small-molecule inhibitor that targets both RAF kinase (including mutant and wild-type BRAF, and CRAF) and vascular endothelial growth factor receptor-2 (VEGFR-2), making it a unique dual-action therapeutic agent [1] [2]. It demonstrates potent anti-proliferative activity against multiple cancer types and has recently shown promising antiviral effects against coronaviruses [3].

## Quantitative Profiling of RAF265 Activity

Table 1: Biochemical Kinase Inhibition Profile of **RAF265** [2]

| Target Kinase   | IC <sub>50</sub> (μM) | Cellular Assay Context          |
|-----------------|-----------------------|---------------------------------|
| B-RAFV600E      | 0.0005                | SKMEL-28 melanoma cell line     |
| Wild-type B-RAF | 0.070                 | SKMEL-28 melanoma cell line     |
| C-RAF           | 0.019                 | SKMEL-28 melanoma cell line     |
| VEGFR           | 0.030                 | Endothelial cells               |
| c-KIT           | 0.020                 | Gastrointestinal stromal tumors |
| PDGFRβ          | 0.310                 | Various solid tumors            |

Table 2: Cellular Anti-Proliferative and Efficacy Data [1] [3]

| Assay Type                    | Cell Line/Model                | Key Findings                                          | Dosing/Concentration       |
|-------------------------------|--------------------------------|-------------------------------------------------------|----------------------------|
| Cell Proliferation (SKMEL-28) | SKMEL-28 (BRAF V600E melanoma) | IC <sub>50</sub> = 0.16 µM [2]                        | Varying concentrations     |
| pERK Inhibition               | SKMEL-28 (BRAF V600E melanoma) | IC <sub>50</sub> = 0.14 µM [2]                        | Varying concentrations     |
| Clinical Response             | Advanced melanoma patients     | 12.1% objective response rate (8/66 patients) [1]     | 48 mg once daily (MTD)     |
| Antiviral Activity            | Vero cells (PEDV infection)    | 4-log reduction in viral loads [3]                    | EC <sub>50</sub> = 79.1 nM |
| Metabolic Response            | Advanced melanoma patients     | 20.7% partial metabolic response (12/58 patients) [1] | 48 mg once daily           |

## Detailed Experimental Protocols

### Protocol 1: Cell Proliferation Assay using RAF265

**Principle:** This protocol measures the ability of **RAF265** to inhibit the proliferation of cancer cell lines, particularly those harboring BRAF mutations.

#### Materials:

- **RAF265** compound (prepare 10 mM stock solution in DMSO)
- Target cell lines (e.g., SKMEL-28, A375, Colo-205)
- Appropriate cell culture media and supplements
- 96-well cell culture plates
- CellTiter-Glo Luminescent Cell Viability Assay kit
- Microplate reader capable of detecting luminescence

#### Procedure:

- **Cell Preparation:** Harvest exponentially growing cells and prepare a suspension of 5,000-10,000 cells/mL in complete medium.
- **Plating:** Seed 100  $\mu$ L of cell suspension per well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **RAF265** in culture medium (typical range: 0.001-10  $\mu$ M). Replace medium in wells with 100  $\mu$ L of compound-containing medium. Include DMSO-only controls.
- **Incubation:** Incubate plates for 72 hours at 37°C, 5% CO<sub>2</sub>.
- **Viability Measurement:**
  - Equilibrate plates to room temperature for 30 minutes
  - Add 100  $\mu$ L of CellTiter-Glo reagent to each well
  - Shake plates for 2 minutes to induce cell lysis
  - Allow plates to incubate at room temperature for 10 minutes to stabilize luminescent signal
  - Measure luminescence using a microplate reader
- **Data Analysis:** Calculate percent inhibition relative to DMSO controls. Generate dose-response curves and determine IC<sub>50</sub> values using four-parameter logistic curve fitting.

#### Technical Notes:

- Maintain DMSO concentration constant ( $\leq 0.1\%$ ) across all treatments
- Include replicate wells ( $n \geq 3$ ) for each condition
- For BRAF wild-type cells, higher IC<sub>50</sub> values are expected (e.g., 0.6-1.6  $\mu$ M range) [2]

## Protocol 2: pERK Inhibition Assay

**Principle:** This protocol evaluates the pharmacodynamic effects of **RAF265** on MAPK pathway signaling by measuring phosphorylation of ERK.

#### Materials:

- **RAF265** compound
- Target cell lines (BRAF mutant preferred)
- Phospho-ERK and total ERK antibodies
- Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- Western blot or ELISA equipment

#### Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and treat with **RAF265** (0.001-1  $\mu$ M range) for 2-4 hours.
- **Cell Lysis:** Wash cells with cold PBS and lyse in ice-cold lysis buffer.

- **Protein Quantification:** Determine protein concentration using BCA assay.
- **Analysis:**
  - **Western Blot:** Separate 20-30 µg protein by SDS-PAGE, transfer to PVDF membrane, and probe with anti-pERK and anti-total ERK antibodies.
  - **ELISA:** Use commercial phospho-ERK ELISA kits according to manufacturer instructions.
- **Quantification:** Normalize pERK signals to total ERK. Calculate percent inhibition relative to vehicle controls.

#### Technical Notes:

- Time course experiments (15 min to 24 hours) can characterize duration of pathway inhibition
- Expected IC<sub>50</sub> for pERK inhibition in SKMEL-28 cells is approximately 0.14 µM [2]

## Protocol 3: Antiviral Proliferation Assay

**Principle:** This protocol assesses **RAF265**'s ability to inhibit viral replication in infected cells, relevant to its recently discovered antiviral properties [3].

#### Materials:

- **RAF265** compound
- Vero cells or other susceptible cell lines
- PEDV virus (or other coronaviruses)
- TCID<sub>50</sub> assay reagents or qRT-PCR equipment
- Cell viability assay reagents

#### Procedure:

- **Cell Infection:** Seed Vero cells in 96-well plates and infect with PEDV at appropriate MOI.
- **Compound Treatment:** Add **RAF265** simultaneously with infection (0.01-1 µM range).
- **Incubation:** Incubate for 24-48 hours at 37°C.
- **Assessment:**
  - **Viral Load:** Measure viral RNA by qRT-PCR using virus-specific primers
  - **Cell Viability:** Assess using CellTiter-Glo or similar assays
- **Data Analysis:** Calculate EC<sub>50</sub> for antiviral activity and CC<sub>50</sub> for cytotoxicity to determine selectivity index.

#### Technical Notes:

- **RAF265** shows particular potency against coronavirus entry with EC<sub>50</sub> of 79.1 nM for PEDV [3]

- The compound also inhibits SARS-CoV-2 and SARS-CoV pseudotyped particles

## Mechanism of Action and Signaling Pathways

**RAF265** exerts its anti-proliferative effects through dual mechanisms: inhibition of the MAPK pathway via RAF targeting and anti-angiogenic effects through VEGFR-2 inhibition [1] [2]. Recent evidence indicates additional mechanisms involving host translation machinery and cytoskeletal arrangement that contribute to its antiviral activity [3].



Click to download full resolution via product page

Diagram 1: **RAF265** dual mechanism of action targeting both RAF in the MAPK pathway and VEGFR2 in angiogenesis.

The compound binds to RAF kinases in a Type II, inactive-like conformation where the DFG loop adopts an "out" conformation [2]. The imidazole NH interacts with the carbonyl of Cys532, while the pyridyl moiety

makes a second hydrogen bond to complete an efficient bidentate interaction. This binding mode inhibits both mutant and wild-type BRAF as well as CRAF.

## Data Analysis and Interpretation

### Quality Control Measures:

- Ensure DMSO concentrations are consistent across all treatments
- Include reference inhibitors (e.g., vemurafenib) as positive controls when available
- Monitor cell passage number and authentication to maintain consistency
- For antiviral assays, include appropriate viral titer controls and uninfected cell controls

### Troubleshooting Guide:

- **Poor potency:** Verify compound solubility and storage conditions (-20°C desiccated)
- **High variability:** Ensure consistent cell seeding density and passage number
- **Inconsistent pERK inhibition:** Optimize treatment duration and serum concentration
- **Cytotoxicity in controls:** Confirm DMSO concentration does not exceed 0.1%

## Conclusion and Applications

**RAF265** represents a unique therapeutic agent with demonstrated anti-proliferative activity against BRAF-driven cancers and emerging antiviral applications. The protocols outlined here provide comprehensive methods for evaluating its efficacy in various experimental contexts. The compound's dual inhibition of RAF and VEGFR2, combined with its recently discovered effects on host translation machinery and cytoskeletal arrangement, make it a valuable tool for investigating multiple disease pathways [1] [3].

The clinical maximum tolerated dose of 48 mg once daily provides reference for translating in vitro concentrations to potential in vivo efficacy [1]. Researchers should consider the compound's long serum half-life (approximately 200 hours) when designing extended treatment protocols.

## References

1. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]

2. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

3. Small-Molecule RAF265 as an Antiviral Therapy Acts ... [mdpi.com]

To cite this document: Smolecule. [RAF265: Mechanisms and Quantitative Profiling]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b730364#raf265-cell-proliferation-assay]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com